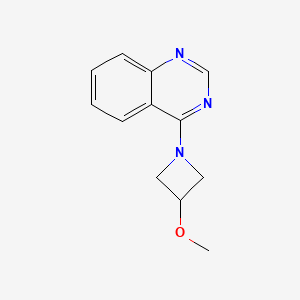

4-(3-Methoxyazetidin-1-yl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methoxyazetidin-1-yl)quinazoline is a chemical compound with the molecular formula C12H13N3O . It is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry due to their wide range of biological properties .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a 3-methoxyazetidin-1-yl group attached to the quinazoline ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, quinazoline derivatives are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibitors

- Anticancer Activity : 4-(N-Cycloamino)phenylquinazolines, closely related to 4-(3-Methoxyazetidin-1-yl)quinazoline, have been optimized to act as tubulin polymerization inhibitors, particularly targeting the colchicine site. These compounds have shown potent in vitro cytotoxic activity and substantial inhibition of colchicine binding to tubulin, indicating their potential as anticancer agents (Wang et al., 2014).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, a compound similar to this compound, have been synthesized and evaluated for antimicrobial properties. These compounds, especially those with chloro and methoxy groups, exhibited significant antibacterial and antifungal activities (Patel & Patel, 2011).

Cancer Therapy

- EGFR Inhibitors : Quinazoline derivatives, including 4-anilinoquinazolines, have gained attention for their anticancer properties. They have been found to stabilize the kinase activity of the epidermal growth factor receptor (EGFR), showing potent cytotoxic activity against various cancer cell lines (Haghighijoo et al., 2018).

- Tubulin-Binding Tumor-Vascular Disrupting Agents : Some quinazoline derivatives have been identified as novel tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, showing promising anticancer activity (Cui et al., 2017).

Antihypertensive Properties

- Treatment of Hypertension : Certain quinazoline derivatives have been shown to exhibit antihypertensive action, blocking α1-adrenoceptors. This property makes them suitable for the treatment of hypertension (Tsai et al., 2001).

Analgesic Effects

- Pain Management : Quinazoline derivatives have also been explored for their analgesic activities. Compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have exhibited significant analgesic activity, comparable to standard analgesic drugs (Osarodion, 2023).

Direcciones Futuras

The future directions for research on 4-(3-Methoxyazetidin-1-yl)quinazoline and other quinazoline derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications . This could include more detailed studies on their mechanisms of action, as well as the development of new synthetic methods for their preparation.

Mecanismo De Acción

Target of Action

The primary targets of 4-(3-Methoxyazetidin-1-yl)quinazoline Quinazoline derivatives, a group to which this compound belongs, have been found to have potential therapeutic applications in urinary bladder cancer therapy . They are known to target specific molecular pathways, making them promising candidates for targeted therapy .

Mode of Action

The exact mode of action of This compound Quinazoline derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The character of these interactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Biochemical Pathways

The specific biochemical pathways affected by This compound Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetics of quinazoline derivatives can be influenced by the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

The molecular and cellular effects of This compound Quinazoline derivatives are known to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The action of quinazoline derivatives can be influenced by various factors, including the presence of other drugs, which can lead to drug-drug interactions and altered pharmacokinetics .

Análisis Bioquímico

Biochemical Properties

4-(3-Methoxyazetidin-1-yl)quinazoline has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to have anticancer properties and can target MET kinase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-(3-methoxyazetidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-9-6-15(7-9)12-10-4-2-3-5-11(10)13-8-14-12/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSLUKBGQRIMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2614691.png)

![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2614693.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2614698.png)